Pramoxine hydrochloride Pramoxine hydrochloride Pramoxine hydrochloride is an aromatic ether.
Pramocaine Hydrochloride is the hydrochloride salt form of pramoxine, a morpholine derivative with local anesthetic property. Pramocaine hydrochloride decreases the permeability of the neuronal membrane to sodium ions by reversibly binding to and inhibiting voltage-gated sodium channels. This results in stabilization of the membrane and, thereby inhibiting the ionic fluxes required for membrane depolarization, hence resulting in the failure to initiate a propagated action potential and subsequent conduction blockade.
See also: Pramoxine (has active moiety); Hydrocortisone Acetate; Pramoxine Hydrochloride (component of); PRAMOXINE HYDROCHLORIDE; Zinc Acetate (component of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 637-58-1
VCID: VC20765035
InChI: InChI=1S/C17H27NO3.ClH/c1-2-3-12-20-16-5-7-17(8-6-16)21-13-4-9-18-10-14-19-15-11-18;/h5-8H,2-4,9-15H2,1H3;1H
SMILES: CCCCOC1=CC=C(C=C1)OCCCN2CCOCC2.Cl
Molecular Formula: C17H28ClNO3
Molecular Weight: 329.9 g/mol

Pramoxine hydrochloride

CAS No.: 637-58-1

Cat. No.: VC20765035

Molecular Formula: C17H28ClNO3

Molecular Weight: 329.9 g/mol

* For research use only. Not for human or veterinary use.

Pramoxine hydrochloride - 637-58-1

CAS No. 637-58-1
Molecular Formula C17H28ClNO3
Molecular Weight 329.9 g/mol
IUPAC Name 4-[3-(4-butoxyphenoxy)propyl]morpholine;hydrochloride
Standard InChI InChI=1S/C17H27NO3.ClH/c1-2-3-12-20-16-5-7-17(8-6-16)21-13-4-9-18-10-14-19-15-11-18;/h5-8H,2-4,9-15H2,1H3;1H
Standard InChI Key SYCBXBCPLUFJID-UHFFFAOYSA-N
SMILES CCCCOC1=CC=C(C=C1)OCCCN2CCOCC2.Cl
Canonical SMILES CCCCOC1=CC=C(C=C1)OCCCN2CCOCC2.Cl
Colorform Crystals
Melting Point 181-183 °C

Chemical Structure and Properties

Pramoxine hydrochloride (also known as pramocaine) possesses a distinctive chemical structure that sets it apart from other local anesthetics. While most local anesthetics feature a lipophilic aromatic group and hydrophilic amine group connected by an ester or amide linkage, pramoxine uniquely employs a morpholine moiety as the linkage ether .

Basic Chemical Information

PropertyValue
Chemical FormulaC₁₇H₂₈ClNO₃
Molecular Weight329.862 g/mol
IUPAC Standard InChIKeySYCBXBCPLUFJID-UHFFFAOYSA-N
Chemical Name4-[3-(4-butoxyphenoxy)propyl]morpholine hydrochloride

The unique structure of pramoxine contributes to its good potency while maintaining a considerably more favorable side effect profile compared to other anesthetics, with rare sensitizing potential and decreased cross-reactivity with other compounds .

Physical Properties

Pramoxine hydrochloride presents as a stable compound suitable for various topical formulations. Its pharmacokinetic profile reveals minimal systemic absorption following topical application, making it well-suited for localized treatment without significant systemic effects . The compound demonstrates excellent stability at room temperature, maintaining its efficacy in various formulations including creams, lotions, ointments, and foams .

Mechanism of Action

Neurophysiological Effects

Pramoxine hydrochloride achieves its therapeutic effects through a specific mechanism targeting neural transmission pathways. The compound works primarily by decreasing the transmembrane permeability of sodium ions through reversible binding and inhibition of voltage-gated sodium channels .

Cellular Pathway

At the cellular level, pramoxine stabilizes neuronal membranes and prevents their depolarization. This mechanism effectively blocks the initiation and propagation of action potentials . By inhibiting these essential steps in neural signaling, pramoxine disrupts the transmission of pain and itch sensations through the peripheral nervous system.

Relationship Between Pain and Itch Pathways

The effectiveness of pramoxine in addressing both pain and pruritus stems from the shared neural pathways between these sensations. Pain, itch, and thermal sensations commonly utilize slow C-fibers for transmission, allowing pramoxine to exert both anesthetic and antipruritic effects through its action on sodium channels . This dual mechanism makes pramoxine particularly valuable in clinical scenarios where both symptoms coexist.

Clinical Applications

FDA-Approved Uses

Pramoxine hydrochloride received FDA approval in 1953 and has since been employed across multiple medical specialties . Its primary approved applications include:

Medical SpecialtyApproved Applications
ObstetricsPost-episiotomy pain relief
SurgeryHemorrhoid treatment
DentistryOral pain management
DermatologyVarious pruritic dermatoses (primarily off-label)

Dermatological Applications

In dermatology, pramoxine has been extensively used for managing numerous pruritic conditions. A large study involving 200 patients with various itchy dermatoses demonstrated that pramoxine effectively controlled pruritus in 57% of patients, with cream formulations showing superior efficacy compared to gel preparations .

Treatment of Specialized Conditions

Pramoxine has shown particular promise in managing uremic pruritus among hemodialysis patients. A randomized double-blind controlled trial with 28 patients revealed significant improvement in itch intensity, with a 61% reduction in the pramoxine group compared to just 12% in controls following twice-daily application of pramoxine lotion .

Available Formulations

Pramoxine hydrochloride is available in multiple pharmaceutical formulations to suit various clinical scenarios:

FormulationCommon StrengthsPrimary Applications
Topical Cream1%, 2.5%Dry skin conditions, atopic dermatitis
Topical Lotion1%, 2.5%Widespread pruritus, larger body areas
Topical Ointment1%, 2.5%Localized lesions, drier skin conditions
Topical Foam1%Anorectal applications, hairy regions

Efficacy and Clinical Studies

Research Findings on Effectiveness

Multiple clinical studies have investigated pramoxine's efficacy in various conditions, consistently demonstrating its value as an antipruritic agent. The current level of evidence for pramoxine as an antipruritic agent is classified as Level I with a grade of recommendation B, indicating strong clinical support for its use .

Rapid Onset of Action

One of pramoxine's most clinically valuable features is its rapid onset of action. Studies have documented itch relief beginning within 3-5 minutes of application, making it faster-acting than many alternative treatments and providing immediate relief to suffering patients .

Combination Formulations

Various pramoxine combinations have been developed to enhance therapeutic outcomes:

Pramoxine with Hydrocortisone

The combination of hydrocortisone acetate (2.5%) and pramoxine hydrochloride (1%) has demonstrated impressive clinical efficacy. In a single-center, open-label pilot study involving 11 subjects, this combination showed a dramatic improvement in itch intensity after just one day of use, with a mean percentage reduction in the visual analog scale of 31.74% .

Pramoxine with Moisturizing Agents

Combination formulations with lactic acid have shown significant improvement in skin hydration (p < 0.001) and relief of dry itchy skin (p < 0.001) among 24 women subjects . Similarly, ceramide-containing formulations provide rapid and long-lasting relief in atopic dermatitis, with a 24.6% reduction in mean itch severity 2 minutes post-application and a 58.0% reduction 8 hours post-application .

Combination Therapies

Hydrocortisone Combinations

The combination of pramoxine with hydrocortisone has gained significant clinical traction due to complementary mechanisms of action. While pramoxine provides rapid relief through its anesthetic properties, hydrocortisone addresses the underlying inflammation that often contributes to pruritus .

CombinationStrengthsKey Benefits
Hydrocortisone/Pramoxine1%/1%, 2.5%/1%Reduces inflammation while providing immediate itch relief
Hydrocortisone Acetate/Pramoxine2.5%/1%Significant reduction in pruritus after single-day use

Ceramide Formulations

Ceramide-containing pramoxine formulations have shown particularly promising results in managing atopic dermatitis. These combinations provide comparable efficacy to ceramide formulations containing hydrocortisone (58.0% versus 59.7% reduction in itch severity after 8 hours) while being well-tolerated during continuous use and providing night-long itch relief in 87.5% of patients .

FormulationStorage TemperatureSpecial Considerations
Topical Ointment, Lotion, Cream68-77°F (20-25°C)Can tolerate brief exposure to 59-86°F (15-30°C)
Topical Foam68-77°F (20-25°C)Do not refrigerate or store above 120°F (49°C); store upright

Maintaining proper storage conditions ensures product stability and maximizes therapeutic benefits .

Administration Considerations

For optimal therapeutic outcomes, patients should be instructed on proper application techniques. Most formulations are applied to affected areas 3-4 times daily or as directed by healthcare providers. Patients should be advised to avoid applying the medication to broken or irritated skin unless specifically directed by their healthcare provider.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator